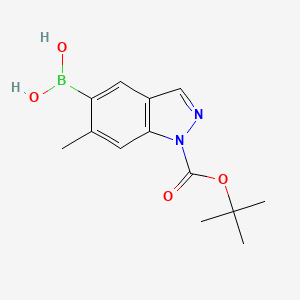
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatile applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further protected by a tert-butoxycarbonyl (Boc) group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the indazole ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The Boc-protected indazole ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Indazoles: Formed through substitution reactions.
科学的研究の応用
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the production of advanced materials and polymers.
作用機序
The mechanism of action of (1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various organic transformations. In biological systems, the compound can interact with specific molecular targets, such as enzymes, through its boronic acid group, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
- 1-(tert-Butoxycarbonyl)indole-2-boronic acid
- 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid
- N-Boc-1H-pyrazole-4-boronic acid
Uniqueness
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the Boc group provides additional protection and stability, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C13H17BN2O4 |
|---|---|
分子量 |
276.10 g/mol |
IUPAC名 |
[6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-5-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c1-8-5-11-9(6-10(8)14(18)19)7-15-16(11)12(17)20-13(2,3)4/h5-7,18-19H,1-4H3 |
InChIキー |
NLMBZGFCIGSCFE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1C)N(N=C2)C(=O)OC(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


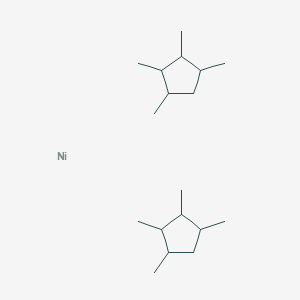

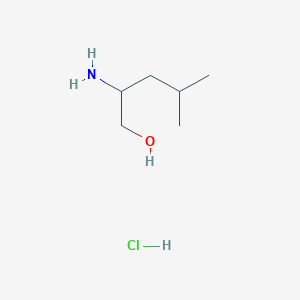
![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12505677.png)

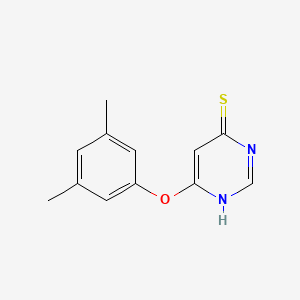

![trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B12505700.png)
![N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B12505708.png)
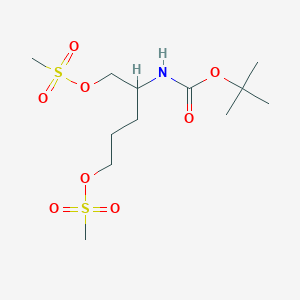
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12505723.png)
![prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride](/img/structure/B12505736.png)
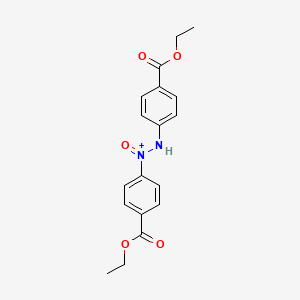
![2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B12505742.png)
